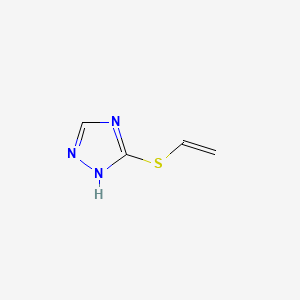
N-(Ethoxymethyl)-N,N-diethylethanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Ethoxymethyl)-N,N-diethylethanaminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industries, including pharmaceuticals, agriculture, and water treatment. This compound, in particular, has unique properties that make it valuable for specific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethoxymethyl)-N,N-diethylethanaminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-diethylethanamine with ethoxymethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 25°C to 50°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The raw materials are fed into the reactor at a constant rate, and the product is continuously removed, which helps in maintaining a steady state and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Ethoxymethyl)-N,N-diethylethanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield N-(Ethoxymethyl)-N,N-diethylethanaminium iodide.
Wissenschaftliche Forschungsanwendungen
N-(Ethoxymethyl)-N,N-diethylethanaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: It is explored for its potential use in drug formulations, particularly for its ability to enhance the solubility and stability of active pharmaceutical ingredients.
Industry: In water treatment, it is used as a biocide to control microbial growth in cooling towers and other water systems.
Wirkmechanismus
The mechanism of action of N-(Ethoxymethyl)-N,N-diethylethanaminium chloride primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to leakage of cellular contents and eventual cell death. This action is facilitated by the positively charged ammonium group, which interacts with the negatively charged components of the cell membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Trimethylsilyl)ethoxymethyl chloride
- N,N-Diethylethanaminium chloride
- N-(Methoxymethyl)-N,N-diethylethanaminium chloride
Uniqueness
N-(Ethoxymethyl)-N,N-diethylethanaminium chloride is unique due to its specific ethoxymethyl group, which imparts distinct solubility and reactivity characteristics. Compared to similar compounds, it offers better phase transfer capabilities and enhanced antimicrobial properties, making it more effective in certain applications.
Eigenschaften
CAS-Nummer |
64632-25-3 |
|---|---|
Molekularformel |
C9H22ClNO |
Molekulargewicht |
195.73 g/mol |
IUPAC-Name |
ethoxymethyl(triethyl)azanium;chloride |
InChI |
InChI=1S/C9H22NO.ClH/c1-5-10(6-2,7-3)9-11-8-4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DSQJHJBPTGEROG-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)COCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
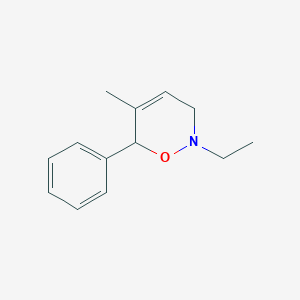
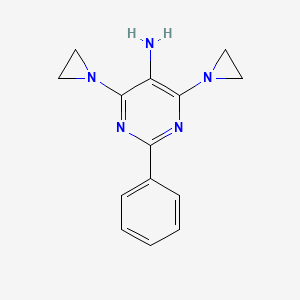
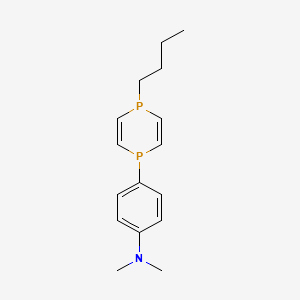

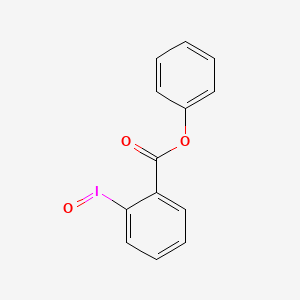
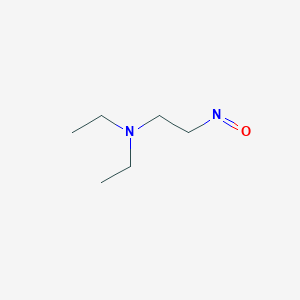
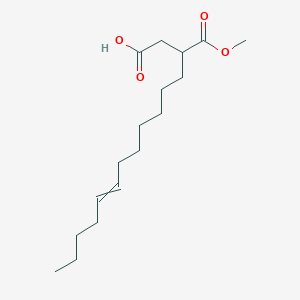

![[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B14508173.png)
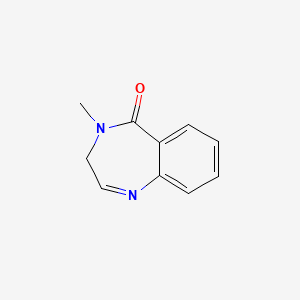
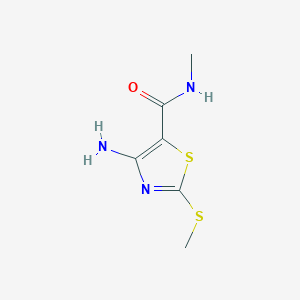
![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)
